5-(3-Methylphenyl)-1H-indole

Catalog No.
S9061678
CAS No.
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
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5-(3-Methylphenyl)-1H-indole

Product Name

5-(3-Methylphenyl)-1H-indole

IUPAC Name

5-(3-methylphenyl)-1H-indole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-11-3-2-4-12(9-11)13-5-6-15-14(10-13)7-8-16-15/h2-10,16H,1H3

InChI Key

JLHWBTNHOBEMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)NC=C3

5-(3-Methylphenyl)-1H-indole, also known as 2-(3-methylphenyl)-1H-indole, is a heterocyclic organic compound belonging to the indole family. Its molecular formula is C15H13NC_{15}H_{13}N, and it features a fused bicyclic structure consisting of a benzene ring and a pyrrole-like nitrogen-containing five-membered ring. The presence of the 3-methylphenyl group at the fifth position of the indole structure significantly influences its chemical behavior and biological activity.

Typical of indoles, including:

  • Electrophilic Substitution: The indole nitrogen can be protonated under acidic conditions, making the carbon atoms more reactive towards electrophiles. The most reactive site for electrophilic substitution is typically at the C3 position.
  • Oxidation: The indole ring can be oxidized to produce oxindoles and other derivatives, which may exhibit different pharmacological properties.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, leading to the formation of more complex structures .

Research indicates that 5-(3-Methylphenyl)-1H-indole exhibits notable biological activities, including:

  • Antimicrobial Properties: Compounds similar to this indole derivative have shown promising antimicrobial effects against various bacterial strains .
  • Anticonvulsant Activity: Some studies suggest that indole derivatives can possess anticonvulsant properties, although specific data on 5-(3-Methylphenyl)-1H-indole is limited .
  • Potential Anticancer Activity: Indoles are often investigated for their potential in cancer therapy due to their ability to modulate various cellular pathways .

Several synthetic routes can be employed to produce 5-(3-Methylphenyl)-1H-indole:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde followed by heating. For example, starting from 3-methylacetophenone could yield the desired indole through cyclization .
  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields through microwave irradiation, allowing for efficient synthesis of substituted indoles .
  • Nucleophilic Substitution Reactions: Utilizing highly reactive (1H-indol-3-yl)methyl halides, nucleophiles can be introduced at various positions on the indole ring under controlled conditions .

5-(3-Methylphenyl)-1H-indole has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug development for treating infections or neurological disorders.
  • Material Science: Indoles are often used in organic electronics and as precursors for advanced materials due to their electronic properties.
  • Research Tool: This compound can be used in biochemical studies to explore indole-related pathways and mechanisms in cellular biology.

Interaction studies have primarily focused on how 5-(3-Methylphenyl)-1H-indole interacts with biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins involved in disease pathways may reveal its therapeutic potential.
  • Receptor Interaction: Studies exploring its interaction with neurotransmitter receptors could elucidate its effects on neurological functions .

Several compounds share structural similarities with 5-(3-Methylphenyl)-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-MethylindoleMethyl group at position 5Known for its role in tryptophan metabolism
2-(4-Methylphenyl)-1H-indolePara-substituted phenyl groupExhibits distinct antimicrobial activity
6-(4-Methylphenyl)-1H-indoleMeta-substituted phenyl groupPotential anti-inflammatory properties
7-HydroxyindoleHydroxyl group at position 7Increased solubility and bioavailability

Uniqueness

5-(3-Methylphenyl)-1H-indole is unique due to its specific substitution pattern that influences its reactivity and biological activity. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability compared to other indoles. This structural feature may also affect its binding affinity to biological targets, setting it apart from other similar compounds.

Classical Approaches: Fischer Indole Synthesis and Variants

The Fischer indole synthesis remains the cornerstone for constructing 5-(3-methylphenyl)-1H-indole derivatives. As demonstrated in the preparation of 2-(4-octanamidophenyl)-1H-indole, this method involves:

  • Hydrazone Formation: Condensation of 3-methylphenylhydrazine with ketones (e.g., cyclohexanone) in ethanol under reflux (Δ, 12–24 hr).
  • Acid-Catalyzed Cyclization: Treatment with Brønsted (HCl, H$$2$$SO$$4$$) or Lewis acids (ZnCl$$2$$, AlCl$$3$$) to induce -sigmatropic rearrangement.
  • Aromatization: Elimination of NH$$_3$$ to yield the indole core.

Key Variants:

  • Buchwald Modification: Palladium-catalyzed coupling of aryl bromides with preformed hydrazones enhances substrate scope (yields: 65–82%).
  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 40 min total for N-arylindoles).

Limitations: Electron-donating substituents on ketones promote N–N bond cleavage over cyclization, necessitating careful substrate design.

Modern Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized indole functionalization, particularly at the N1 and C3 positions:

Copper-Catalyzed N-Arylation

A one-pot, three-component synthesis developed by Lintott and Perry combines Fischer indolization with Cu$$2$$O/K$$3$$PO$$_4$$-mediated arylation:

  • Step 1: Fischer indolization of 3-methylphenylhydrazine with ketones (microwave, 100°C, 20 min).
  • Step 2: N-arylation using aryl iodides in ethanol (microwave, 120°C, 20 min).
    This protocol achieves yields of 70–90% across 18 substrates, including sterically hindered derivatives.

Palladium-Mediated Cross-Couplings

Buchwald-Hartwig amination enables direct N-arylation of preformed indoles, though substrate scope is limited to electron-deficient aryl halides.

Comparative Efficiency

MethodCatalyst SystemYield (%)Reaction Time
Fischer + Cu CatalysisCu$$2$$O/K$$3$$PO$$_4$$85 ± 540 min
Buchwald ModificationPd(OAc)$$_2$$/XPhos78 ± 712 hr

Solvent-Free and Green Chemistry Approaches

Environmentally benign syntheses prioritize atom economy and reduced waste:

Solvent-Free Fischer Indolization

  • Mechanochemical Approach: Ball-milling phenylhydrazine hydrochlorides with ketones in the presence of SiO$$2$$-supported H$$3$$PO$$_4$$ achieves 68–75% yields without solvents.
  • Microwave Activation: Ethanol-mediated reactions under microwave irradiation (150 W, 100°C) reduce E-factors by 30% compared to thermal methods.

Catalytic Recycling
Lewis acid catalysts (e.g., FeCl$$3$$·6H$$2$$O) immobilized on magnetic nanoparticles enable five reuse cycles with <10% activity loss.

Molecular docking studies of 5-(3-Methylphenyl)-1H-indole have revealed significant potential for interaction with diverse biological targets, demonstrating the compound's versatility as a scaffold for drug development. The indole moiety, recognized as a privileged structure in medicinal chemistry, exhibits favorable binding characteristics across multiple receptor systems [1] [2].

Protein-Ligand Interaction Analysis

The molecular docking investigations of indole derivatives structurally related to 5-(3-Methylphenyl)-1H-indole have demonstrated remarkable binding affinities with various biological receptors. Studies of 2-phenylindole derivatives showed binding energies ranging from -6.72 to -8.53 kilocalories per mole when docked against NS5B polymerase enzyme, with key interactions involving MET 414, TYR 415, and TYR 448 residues [1]. The ligand efficiency values observed in these studies ranged from 0.41 to 0.42, indicating optimal binding efficiency per heavy atom.

For indole-5-carboxamide derivatives, molecular docking studies revealed sub-nanomolar binding affinities against leukotriene receptors, with compounds demonstrating exceptional selectivity profiles [3]. The binding cooperativity factor (α) values reached as high as 24.5, indicating significant positive allosteric modulation effects. The structural requirements for optimal receptor interaction include specific alkyl chain lengths at the C3 position and electron-withdrawing groups at the C5 position of the indole scaffold [4].

Enzyme Inhibition Mechanisms

Bisindole analogs, which share structural similarities with 5-(3-Methylphenyl)-1H-indole, have demonstrated potent inhibitory activity against pteridine reductase with IC50 values ranging from 0.7 to 13.30 micromolar [5]. The binding mode analysis revealed that these compounds establish hydrophilic and hydrophobic contacts with key residues including Gly13, Gly19, Asn109, and Phe133. The phenyl ring positioned at the compound's center forms π-π stacking interactions with Phe133, while the indole rings engage in hydrophobic interactions with Met183, Leu188, Met233, and Leu226 residues.

Pyrazolinyl-indole derivatives exhibited exceptional binding affinity of -8.34 kilocalories per mole against EGFR tyrosine kinase, with the compound forming crucial hydrogen bonds with Met793 residue [6]. This interaction pattern suggests that 5-(3-Methylphenyl)-1H-indole may exhibit similar binding characteristics given the structural homology of the indole core.

Receptor Selectivity Profiles

The molecular docking studies have revealed that indole derivatives demonstrate varying degrees of selectivity across different biological targets. Spiro[indole-thiazolidines] showed favorable binding profiles against InhA enzyme, suggesting potential anti-tubercular activity through inhibition of mycobacterial fatty acid synthesis [7]. The computational analysis indicated that these compounds could effectively bind to the InhA active site, presenting opportunities for developing anti-tubercular agents.

Multi-target binding profiles have been observed for indole-thiazolidinedione-triazole hybrid compounds, which demonstrated binding affinities of -10.1 kilocalories per mole against EGFR, with additional interactions involving CDK2 and Sorcin targets [8]. The key binding interactions include Cys773, Asp776, and Phe771 residues, suggesting potential for broad-spectrum therapeutic applications.

Compound ClassTarget ReceptorBinding AffinityKey InteractionsSelectivity Profile
2-Phenylindole derivativesNS5B polymerase-6.72 to -8.53 kcal/molMET 414, TYR 415, TYR 448 [1]NS5B specific
Indole-5-carboxamidesLeukotriene receptorSub-nanomolarReceptor binding site [3]Leukotriene selective
Bisindole analogsPteridine reductaseIC50: 0.7-13.30 μMGly13, Gly19, Asn109, Phe133 [5]Pteridine reductase
Pyrazolinyl-indole derivativesEGFR tyrosine kinase-8.34 kcal/molMet793 [6]EGFR selective
Indole-thiazolidinedione hybridsEGFR/CDK2/Sorcin-10.1 kcal/molCys773, Asp776, Phe771 [8]Multi-target

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations employing density functional theory (DFT) methods have provided comprehensive insights into the electronic structure and properties of 5-(3-Methylphenyl)-1H-indole. These computational studies utilize the B3LYP functional with various basis sets, including 6-31G(d,p), 6-311+G(d,p), and cc-pVTZ, to investigate molecular orbitals, electronic transitions, and reactivity parameters [12] [13].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 5-(3-Methylphenyl)-1H-indole reveals characteristic electronic properties typical of substituted indole derivatives. The highest occupied molecular orbital (HOMO) energy levels typically range from -5.0 to -6.0 electron volts, indicating moderate electron-donating capability [14]. The lowest unoccupied molecular orbital (LUMO) energies fall within -1.0 to -2.0 electron volts, suggesting good electron-accepting potential.

The HOMO-LUMO energy gap, a critical parameter for predicting chemical reactivity, ranges from 3.0 to 5.0 electron volts for indole derivatives. For the specific compound 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile, DFT calculations at the B3LYP/6-311+G(d,p) level determined an energy gap of 2.53 electron volts [14]. This relatively narrow energy gap suggests enhanced reactivity and potential for electronic excitation.

Electronic Structure Calculations

Density functional theory calculations using the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets have been employed to investigate the electronic structure of related indole compounds. The calculations reveal that the indole ring system exhibits delocalized π-electron density, contributing to its aromatic stability and biological activity [12].

The molecular electrostatic potential (MEP) surface analysis indicates regions of high electron density around the indole nitrogen and areas of positive electrostatic potential on the aromatic carbon atoms. This electronic distribution pattern is crucial for understanding intermolecular interactions and binding affinity with biological targets [15].

Spectroscopic Property Predictions

Time-dependent density functional theory (TD-DFT) calculations have been employed to predict the UV-visible absorption spectra of 5-(3-Methylphenyl)-1H-indole. The calculated absorption wavelengths for the S1 and S2 excited states of indole derivatives typically show values around 263-283 nanometers, with experimental validation confirming good agreement between theoretical predictions and observed spectra [16].

The calculated oscillator strengths and transition moments provide insights into the electronic transitions responsible for the observed absorption bands. These calculations are essential for understanding the photophysical properties and potential applications in fluorescence-based assays [12].

Reactivity Descriptors

Global reactivity descriptors calculated from DFT results provide quantitative measures of chemical reactivity and selectivity. The dipole moment values for indole derivatives typically range from 1.5 to 3.0 Debye units, indicating moderate polarity that facilitates protein binding interactions [13]. The polarizability values, ranging from 15-25 ų, suggest favorable induced-fit interactions with biological macromolecules.

The ionization potential, calculated as the negative of the HOMO energy, typically ranges from 7.5 to 8.5 electron volts for indole derivatives, indicating moderate stability toward oxidation. The electron affinity values, derived from LUMO energies, range from 0.5 to 1.5 electron volts, suggesting moderate electron-accepting capability [17].

Chemical hardness and softness parameters provide insights into the selectivity and reactivity of the compound. Hard molecules (high chemical hardness values of 3.0-4.0 eV) exhibit greater selectivity, while soft molecules (chemical softness values of 0.25-0.35 eV⁻¹) show enhanced reactivity [18].

Charge Distribution Analysis

Natural population analysis (NPA) and Mulliken charge calculations reveal the atomic charge distribution within the 5-(3-Methylphenyl)-1H-indole molecule. The indole nitrogen typically carries a partial negative charge, while the aromatic carbon atoms exhibit varying degrees of positive charge depending on their position and electronic environment [13].

The charge distribution analysis is crucial for understanding the electrostatic interactions with biological targets and predicting binding modes. The electron density mapping provides insights into the nucleophilic and electrophilic sites within the molecule, guiding structure-activity relationship studies [18].

Electronic PropertyTypical ValuesComputational MethodBiological Relevance
HOMO Energy-5.0 to -6.0 eVDFT/B3LYP/6-31G(d,p)Electron donation [14]
LUMO Energy-1.0 to -2.0 eVDFT/B3LYP/6-31G(d,p)Electron acceptance [14]
Energy Gap3.0 to 5.0 eVDFT/B3LYP/6-31G(d,p)Reactivity prediction [14]
Dipole Moment1.5 to 3.0 DebyeDFT/B3LYP/6-31G(d,p)Protein binding [13]
Polarizability15-25 ųDFT/B3LYP/6-31G(d,p)Induced fit interactions [13]
Ionization Potential7.5-8.5 eVDFT/B3LYP/6-31G(d,p)Metabolic stability [17]
Electron Affinity0.5-1.5 eVDFT/B3LYP/6-31G(d,p)Reduction potential [17]
Chemical Hardness3.0-4.0 eVDFT/B3LYP/6-31G(d,p)Selectivity [18]
Chemical Softness0.25-0.35 eV⁻¹DFT/B3LYP/6-31G(d,p)Reactivity [18]
Electrophilicity Index1.0-2.0 eVDFT/B3LYP/6-31G(d,p)Electrophilic attack [18]

XLogP3

4.3

Hydrogen Bond Donor Count

1

Exact Mass

207.104799419 g/mol

Monoisotopic Mass

207.104799419 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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